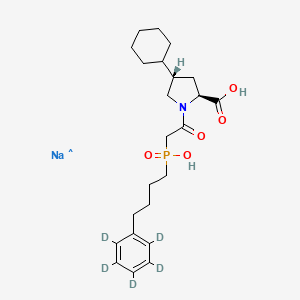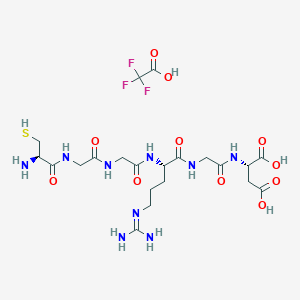
Cggrgd (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid, cysteine, to the resin. Subsequent amino acids (glycine, arginine, glycine, and aspartic acid) are added step-by-step using coupling reagents and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cggrgd (tfa) involves large-scale SPPS. The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
化学反应分析
Types of Reactions
Cggrgd (tfa) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Major Products Formed
The major product formed from the synthesis of Cggrgd (tfa) is the peptide itself. During cleavage, the peptide is released from the resin, and protecting groups are removed to yield the final product .
科学研究应用
Cggrgd (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Utilized in the development of biomaterials for medical devices and implants.
作用机制
Cggrgd (tfa) exerts its effects by binding to integrin receptors on the cell surface. The RGD sequence (Arg-Gly-Asp) is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The presence of cysteine at the N-terminal allows for thiol-disulfide exchange reactions, which can further modulate its activity .
相似化合物的比较
Similar Compounds
RGD Peptide: Lacks the cysteine residue and is less versatile in thiol-disulfide exchange reactions.
GRGDSP Peptide: Another RGD-containing peptide with different amino acid sequence and properties.
Uniqueness
Cggrgd (tfa) is unique due to the presence of cysteine at the N-terminal, which allows for additional chemical modifications and interactions. This makes it more versatile in various applications compared to other RGD peptides .
属性
分子式 |
C21H34F3N9O11S |
|---|---|
分子量 |
677.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N9O9S.C2HF3O2/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33;3-2(4,5)1(6)7/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23);(H,6,7)/t9-,10-,11-;/m0./s1 |
InChI 键 |
GMMAILJSHZOPSA-AELSBENASA-N |
手性 SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


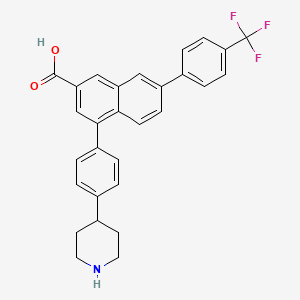
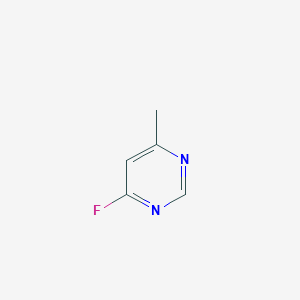
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
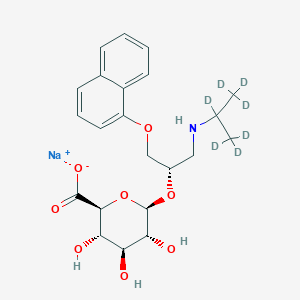
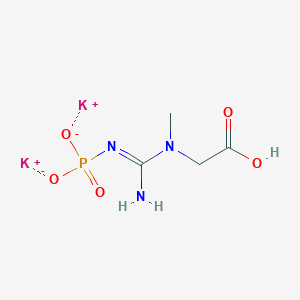
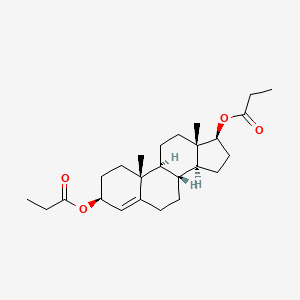
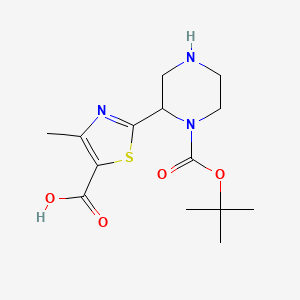
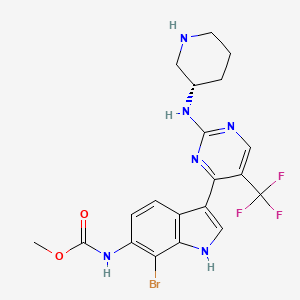
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
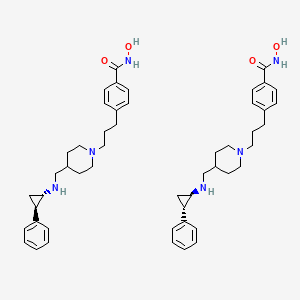
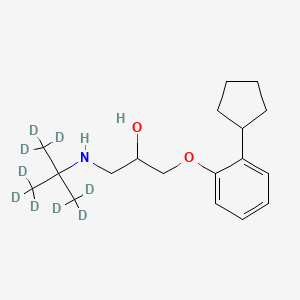
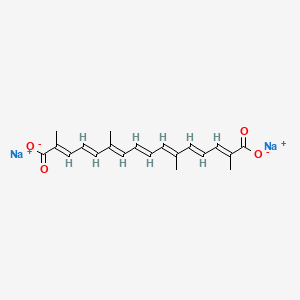
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
